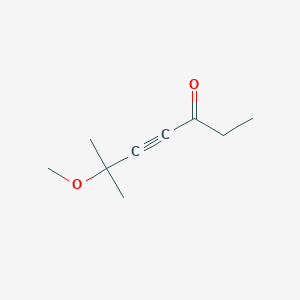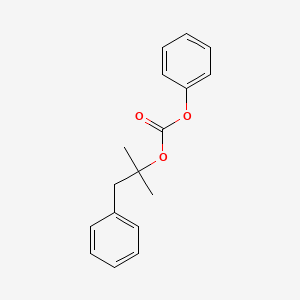
Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-: is a highly branched hydrocarbon with the molecular formula C12H24 . This compound is part of the alkane family, characterized by its saturated carbon chain and absence of double or triple bonds. Its unique structure, featuring multiple methyl groups and methylene bridges, makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)- typically involves the alkylation of smaller hydrocarbons. One common method is the reaction of 2,2,7,7-tetramethyloctane with methylene chloride in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as zeolites or alumina-supported platinum are used to facilitate the alkylation reactions. The process is conducted at elevated temperatures and pressures to optimize the reaction rate and product formation .
Analyse Chemischer Reaktionen
Types of Reactions
Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-: undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce any unsaturated bonds present in the compound.
Substitution: Halogenation reactions, particularly with chlorine or bromine, can replace hydrogen atoms with halogen atoms under UV light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), Bromine (Br2) under UV light or heat
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
Wissenschaftliche Forschungsanwendungen
Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-: finds applications in various fields of scientific research:
Chemistry: Used as a model compound to study the effects of branching on hydrocarbon reactivity and stability.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its use as a solvent or carrier in pharmaceutical formulations.
Wirkmechanismus
The mechanism by which Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)- exerts its effects is primarily through its hydrophobic interactions. The multiple methyl groups and methylene bridges increase its lipophilicity, allowing it to interact with lipid membranes and hydrophobic environments. This property is particularly useful in applications where non-polar solvents are required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4,4-tetramethylpentane
- 2,2,5,5-tetramethylhexane
- 2,2,6,6-tetramethylheptane
Uniqueness
Compared to these similar compounds, Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)- has a higher degree of branching and a unique arrangement of methylene bridges. This structural uniqueness contributes to its distinct chemical properties, such as higher stability and specific reactivity patterns.
Eigenschaften
CAS-Nummer |
90822-63-2 |
|---|---|
Molekularformel |
C14H26 |
Molekulargewicht |
194.36 g/mol |
IUPAC-Name |
2,2,7,7-tetramethyl-4,5-dimethylideneoctane |
InChI |
InChI=1S/C14H26/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h1-2,9-10H2,3-8H3 |
InChI-Schlüssel |
DLNQYEAZUMUJKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(=C)C(=C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


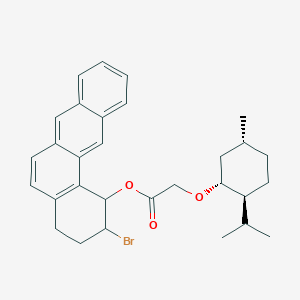
![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
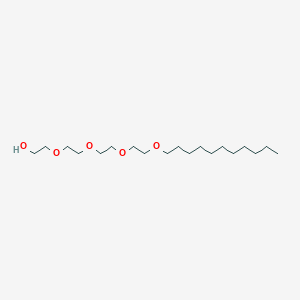
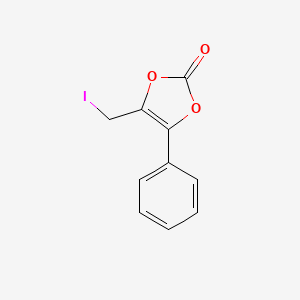
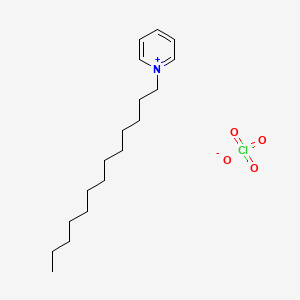
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)

